7-Cyclopropyl-4,7-diazaspiro[2.5]octane
Overview
Description
7-Cyclopropyl-4,7-diazaspiro[25]octane is a chemical compound belonging to the class of spirocyclic compounds These compounds are characterized by their unique fused ring structures, which often impart significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-4,7-diazaspiro[2.5]octane typically involves multiple steps, starting with the appropriate precursors. One common synthetic route begins with a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate. The process includes substitution reactions, addition of protective groups, esterification, re-substitution, and deprotection steps. The final cyclization reaction forms the spirocyclic structure.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing these synthetic routes for higher yields and cost-effectiveness. This often includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure the final product's purity and quality.
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropyl-4,7-diazaspiro[2.5]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
7-Cyclopropyl-4,7-diazaspiro[2.5]octane has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
7-Cyclopropyl-4,7-diazaspiro[2.5]octane is unique due to its specific structural features. Similar compounds include other spirocyclic compounds such as 4,7-diazaspiro[2.5]octane derivatives. These compounds share the spirocyclic structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Comparison with Similar Compounds
4,7-Diazaspiro[2.5]octane
7-Benzyl-4,7-diazaspiro[2.5]octane
4,7-Diazaspiro[2.5]octane-4-carboxylic acid benzyl ester
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Properties
IUPAC Name |
7-cyclopropyl-4,7-diazaspiro[2.5]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-8(1)11-6-5-10-9(7-11)3-4-9/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVBUSHRNFRPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3(C2)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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